molecular formula C10H9F3O B15498778 (2S)-1,1,1-trifluoro-2-phenyl-3-buten-2-ol

(2S)-1,1,1-trifluoro-2-phenyl-3-buten-2-ol

Cat. No.: B15498778
M. Wt: 202.17 g/mol
InChI Key: QZTXJLLJGFCKCH-VIFPVBQESA-N
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Description

(2S)-1,1,1-Trifluoro-2-phenyl-3-buten-2-ol is a chiral fluorinated secondary alcohol characterized by a trifluoromethyl group, a phenyl ring, and an α,β-unsaturated double bond. The stereochemistry at the C2 position (S-configuration) imparts enantioselective properties critical for applications in asymmetric synthesis and pharmaceutical intermediates. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the conjugated double bond contributes to reactivity in cycloadditions or nucleophilic additions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-1,1,1-trifluoro-2-phenyl-3-buten-2-ol, and how can stereochemical purity be ensured?

  • Methodology : Asymmetric catalysis (e.g., Sharpless epoxidation or Noyori hydrogenation) is critical for stereocontrol. Fluorination steps may use reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Enantiomeric excess can be monitored via chiral HPLC or polarimetry during synthesis. Post-reaction purification via recrystallization or chromatography is recommended to remove diastereomers .
  • Example : For similar trifluoromethyl alcohols, Pd-catalyzed cross-coupling or enantioselective reduction of ketones using chiral ligands (e.g., BINAP) achieved >90% ee .

Q. How can the enantiomeric purity of this compound be determined?

  • Methodology : Use chiral stationary phase HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases. NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) can differentiate enantiomers via split signals in ¹⁹F or ¹H spectra .
  • Validation : Compare retention times or spectral splits with racemic and enantiopure standards .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Primary Techniques :

  • ¹H/¹³C/¹⁹F NMR : Identify structural motifs (e.g., trifluoromethyl, phenyl, and allylic alcohol groups).
  • IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula.
    • Advanced Validation : X-ray crystallography resolves absolute configuration, while computational methods (DFT) predict NMR/IR spectra for cross-validation .

Q. What are common synthetic impurities, and how can they be mitigated?

  • Byproducts :

  • Diastereomers : Formed due to incomplete stereocontrol; minimized via optimized catalyst loading.
  • Defluorination products : Generated under harsh reaction conditions; controlled by mild fluorinating agents.
    • Detection : LC-MS or GC-MS identifies impurities, while preparative TLC or column chromatography isolates them .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

  • Case Study : If ¹⁹F NMR shows unexpected splitting, conduct variable-temperature NMR to rule out dynamic effects. For crystallographic ambiguity (e.g., disordered fluorine atoms), refine data with restraints or use complementary techniques like electron diffraction .
  • Computational Aids : DFT calculations (e.g., Gaussian) simulate spectra to match experimental data, resolving discrepancies .

Q. What catalytic systems improve yield in large-scale synthesis?

  • Catalyst Design : Heterogeneous catalysts (e.g., immobilized Ru-BINAP complexes) enhance recyclability. Solvent screening (e.g., scCO₂ for fluorinated systems) improves reaction efficiency.
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to optimize temperature and pressure .

Q. How does the compound interact with biological targets, and what assays are suitable for studying its metabolic stability?

  • Biological Assays :

  • CYP450 Inhibition : Liver microsome assays with LC-MS quantification.
  • Plasma Stability : Incubate compound in plasma (human/rat) and track degradation via HPLC.
    • Comparative Analysis : Analog studies (e.g., fluorinated ethanol derivatives) show trifluoromethyl groups enhance metabolic resistance by steric blocking of oxidative enzymes .

Q. Safety and Compliance

  • Handling : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid skin contact due to potential fluorophore toxicity .
  • Waste Disposal : Collect fluorinated waste separately; incineration with alkaline scrubbers prevents HF release .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Alcohols

2-Phenyl-3-Butyn-2-ol (CAS 127-66-2)

  • Structural Differences : Replaces the trifluoromethyl group with a methyl group and the double bond with a triple bond.
  • Properties : The alkyne moiety increases acidity (pKa ~18–20) compared to the α,β-unsaturated alcohol, enabling stronger hydrogen bonding. However, the absence of fluorine reduces thermal stability and lipophilicity .
  • Applications: Used in Sonogashira couplings, contrasting with the target compound’s role in enantioselective catalysis.

(1S,2R)-1-Amino-1-[4-(Trifluoromethylthio)phenyl]propan-2-ol (CAS 1270385-18-6)

  • Structural Differences: Contains an amino group and a trifluoromethylthio (-SCF₃) substituent instead of the trifluoromethyl alcohol.
  • Properties : The -SCF₃ group provides distinct electronic effects (strong electron-withdrawing nature), altering redox behavior compared to the target compound’s -CF₃ group .

Butenol Derivatives

2-Methyl-3-Buten-2-ol (CAS 115-18-4)

  • Structural Differences : Lacks both phenyl and trifluoromethyl groups.
  • Properties : Lower molecular weight (86.13 g/mol vs. ~206.18 g/mol for the target compound) results in a lower boiling point (98–99°C) and higher volatility. The absence of fluorine reduces chemical inertness .

3-Methyl-3-Buten-1-ol (CAS 763-32-6)

  • Structural Differences : Positional isomerism (double bond at C3) and a primary alcohol group.
  • Properties : Increased hydrophilicity due to the primary alcohol, contrasting with the secondary alcohol’s steric hindrance in the target compound .

Phenyl-Substituted Alcohols

(2S,3S)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-Triazol-1-yl)butane-2,3-diol (CAS 135270-05-2)

  • Structural Differences : Contains a difluorophenyl group and a triazole ring.
  • Properties: The triazole moiety enables hydrogen bonding and metal coordination, while fluorine atoms enhance bioavailability. However, the diol structure increases polarity compared to the mono-alcohol target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups Notable Properties
(2S)-1,1,1-Trifluoro-2-phenyl-3-buten-2-ol C₁₀H₉F₃O 206.18 N/A* CF₃, α,β-unsaturated alcohol High enantioselectivity, lipophilic
2-Phenyl-3-Butyn-2-ol C₁₀H₁₀O 146.19 N/A Alkyne, secondary alcohol Reactive in Sonogashira couplings
2-Methyl-3-Buten-2-ol C₅H₁₀O 86.13 98–99 Tertiary alcohol Volatile, low thermal stability
(1S,2R)-1-Amino-1-[4-(SCF₃)phenyl]propan-2-ol C₁₀H₁₂F₃NOS 257.27 N/A Amino, -SCF₃ Electron-withdrawing, redox-active

Key Research Findings

Electronic Effects: The trifluoromethyl group in the target compound stabilizes the transition state in asymmetric reactions, a feature absent in non-fluorinated analogs like 2-methyl-3-buten-2-ol .

Steric Influence : The phenyl group increases steric bulk, reducing reaction rates in nucleophilic additions compared to smaller analogs like 3-methyl-3-buten-1-ol .

Thermal Stability: Fluorinated compounds (e.g., target compound, CAS 1270385-18-6) exhibit higher thermal stability due to strong C-F bonds, whereas non-fluorinated butenols degrade faster under heat .

Properties

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

IUPAC Name

(2S)-1,1,1-trifluoro-2-phenylbut-3-en-2-ol

InChI

InChI=1S/C10H9F3O/c1-2-9(14,10(11,12)13)8-6-4-3-5-7-8/h2-7,14H,1H2/t9-/m0/s1

InChI Key

QZTXJLLJGFCKCH-VIFPVBQESA-N

Isomeric SMILES

C=C[C@](C1=CC=CC=C1)(C(F)(F)F)O

Canonical SMILES

C=CC(C1=CC=CC=C1)(C(F)(F)F)O

Origin of Product

United States

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